4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
4-[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dihydroisoquinoline moiety with a sulfonyl group and a tetrahydrophthalazinone core, making it a subject of interest for researchers in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach is the Strecker synthesis, which involves the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in acetonitrile at room temperature . This method produces the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize catalytic amounts of reagents to optimize yield and reduce costs. For example, the use of cerium ammonium nitrate (CAN) and sodium bromate as oxidizing agents has been reported to facilitate the synthesis of related dihydroisoquinoline derivatives . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as cerium ammonium nitrate (CAN) and sodium bromate.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate (CAN), sodium bromate, sodium acetate, and hydroxylamine. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile and petroleum ether .
Major Products
Major products formed from these reactions include hydroxy derivatives, substituted tetrahydrophthalazinones, and various functionalized dihydroisoquinoline compounds .
Scientific Research Applications
4-[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in breast and prostate cancer.
Biological Research: Its unique structure allows for the exploration of its interactions with various biological targets, making it a valuable tool in drug discovery and development.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. For example, it acts as a highly potent and selective inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site. The carboxylate group of the compound occupies the oxyanion hole, while the sulfonamide group provides the correct twist to allow the dihydroisoquinoline moiety to bind in an adjacent hydrophobic pocket .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A highly potent inhibitor of aldo-keto reductase AKR1C3.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Synthesized via a modified Strecker reaction and used in various organic synthesis applications.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: Known for their antioomycete activity against phytopathogens.
Uniqueness
4-[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one stands out due to its unique combination of a dihydroisoquinoline moiety with a sulfonyl group and a tetrahydrophthalazinone core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H27N3O3S |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H27N3O3S/c1-2-17-11-12-19(24-21-9-5-6-10-22(21)25(29)27-26-24)15-23(17)32(30,31)28-14-13-18-7-3-4-8-20(18)16-28/h3-4,7-8,11-12,15H,2,5-6,9-10,13-14,16H2,1H3,(H,27,29) |
InChI Key |
NAAINJLVVQJIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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